N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a dimethylamino group, and ethoxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler or more common compounds.
Properties
Molecular Formula |
C22H25N5O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H25N5O3/c1-5-30-20-11-8-16(12-21(20)29-4)18-13-19(25-24-18)22(28)26-23-14-15-6-9-17(10-7-15)27(2)3/h6-14H,5H2,1-4H3,(H,24,25)(H,26,28)/b23-14+ |
InChI Key |
YVIGKJBETBPWGD-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C)OC |
Origin of Product |
United States |
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